Penicillin O Sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Penicillin O Sodium is a member of the penicillin family, which are β-lactam antibiotics derived from Penicillium moulds. This compound is known for its antibacterial properties and is used to treat various bacterial infections. It works by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Penicillin O Sodium can be synthesized through the fermentation of Penicillium chrysogenum. The process involves the cultivation of the mould in a nutrient-rich medium, followed by the extraction and purification of the penicillin compound. The sodium salt form is obtained by neutralizing the penicillin with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation using deep tank fermentation techniques. The Penicillium chrysogenum strain is grown in a controlled environment with optimal conditions for penicillin production. The fermentation broth is then processed to extract and purify the penicillin, which is subsequently converted to its sodium salt form.

Análisis De Reacciones Químicas

Types of Reactions

Penicillin O Sodium undergoes various chemical reactions, including:

Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes, rendering the antibiotic inactive.

Oxidation: this compound can undergo oxidation reactions, leading to the formation of penicilloic acid.

Substitution: The acyl side chain of penicillin can be modified through substitution reactions to produce different penicillin derivatives.

Common Reagents and Conditions

Hydrolysis: Catalyzed by β-lactamase enzymes or acidic conditions.

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.

Substitution: Requires specific reagents depending on the desired modification, such as acyl chlorides for acylation reactions.

Major Products Formed

Penicilloic Acid: Formed through hydrolysis of the β-lactam ring.

Modified Penicillin Derivatives: Produced through substitution reactions on the acyl side chain.

Aplicaciones Científicas De Investigación

Penicillin O Sodium has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study β-lactam antibiotics and their chemical properties.

Biology: Employed in microbiology research to study bacterial resistance mechanisms and the effects of antibiotics on bacterial cells.

Medicine: Used in clinical research to develop new antibiotics and improve existing treatments for bacterial infections.

Industry: Applied in the pharmaceutical industry for the production of penicillin-based drugs and as a starting material for the synthesis of semi-synthetic penicillins.

Mecanismo De Acción

Penicillin O Sodium exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the transpeptidation enzyme that cross-links the peptidoglycan chains, which are essential for cell wall synthesis. As a result, the bacterial cell wall is weakened, leading to cell lysis and death. The primary molecular targets are the PBPs, and the pathway involved is the inhibition of cell wall synthesis.

Comparación Con Compuestos Similares

Penicillin O Sodium is similar to other penicillins, such as Penicillin G and Penicillin V, in terms of its β-lactam structure and mechanism of action. it differs in its specific acyl side chain, which can affect its spectrum of activity and resistance to β-lactamase enzymes.

Similar Compounds

Penicillin G:

Penicillin V:

Ampicillin: A broader-spectrum penicillin that is effective against both gram-positive and gram-negative bacteria.

Amoxicillin: Similar to ampicillin but with better oral absorption and a broader spectrum of activity.

This compound’s uniqueness lies in its specific acyl side chain, which can influence its antibacterial properties and resistance to enzymatic degradation.

Propiedades

Número CAS |

7177-54-0 |

|---|---|

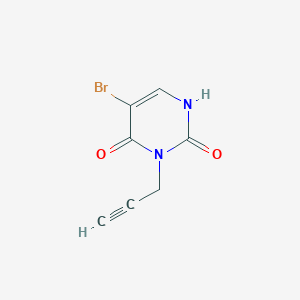

Fórmula molecular |

C13H17N2NaO4S2 |

Peso molecular |

352.4 g/mol |

Nombre IUPAC |

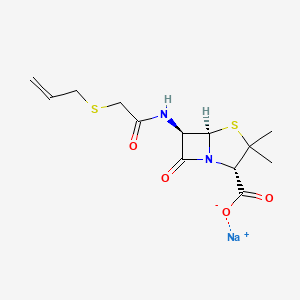

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C13H18N2O4S2.Na/c1-4-5-20-6-7(16)14-8-10(17)15-9(12(18)19)13(2,3)21-11(8)15;/h4,8-9,11H,1,5-6H2,2-3H3,(H,14,16)(H,18,19);/q;+1/p-1/t8-,9+,11-;/m1./s1 |

Clave InChI |

FSWBZIFHYODUAB-GITWGATASA-M |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSCC=C)C(=O)[O-])C.[Na+] |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)[O-])C.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B14712379.png)

![Dimethylbis[(prop-2-en-1-yl)oxy]silane](/img/structure/B14712430.png)